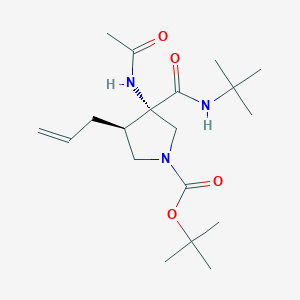
tert-Butyl (3S,4R)-3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3S,4R)-3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4R)-3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The acetamido, allyl, and tert-butylcarbamoyl groups are introduced through various substitution reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl are used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
tert-Butyl (3S,4R)-3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The acetamido group can be reduced to an amine under appropriate conditions.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for the reduction of the acetamido group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the tert-butylcarbamoyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the acetamido group can produce amines.
科学的研究の応用
tert-Butyl (3S,4R)-3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of tert-Butyl (3S,4R)-3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4R)-3-hydroxy-4-(4-methoxyphenyl)-1-pyrrolidinecarboxylate
Uniqueness
tert-Butyl (3S,4R)-3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C19H33N3O4 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
tert-butyl (3S,4R)-3-acetamido-3-(tert-butylcarbamoyl)-4-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H33N3O4/c1-9-10-14-11-22(16(25)26-18(6,7)8)12-19(14,20-13(2)23)15(24)21-17(3,4)5/h9,14H,1,10-12H2,2-8H3,(H,20,23)(H,21,24)/t14-,19-/m1/s1 |
InChIキー |
PSNFRMXIQNDKLS-AUUYWEPGSA-N |
異性体SMILES |
CC(=O)N[C@@]1(CN(C[C@H]1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C |
正規SMILES |
CC(=O)NC1(CN(CC1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


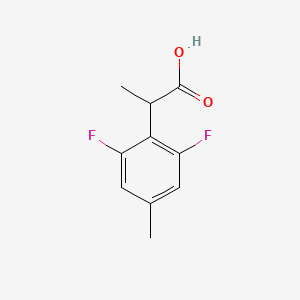
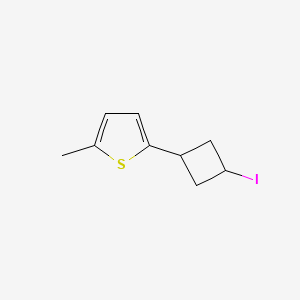
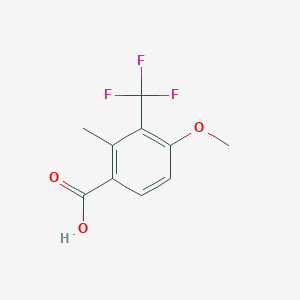
![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)
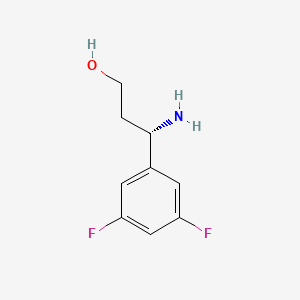
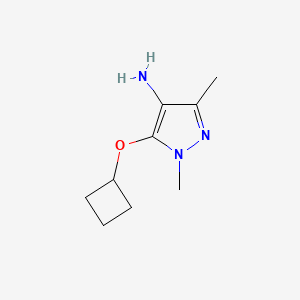
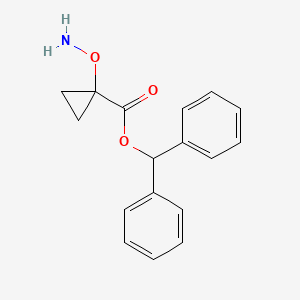
![1-(2',4'-Difluoro-2-methyl-[1,1'-biphenyl]-4-yl)-6-hydroxyhexan-1-one](/img/structure/B13336371.png)

![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-4-yl)carbamate](/img/structure/B13336377.png)



![2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid](/img/structure/B13336420.png)
